
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C12H22. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. This compound is characterized by its unique structure, where the cyclohexene ring is substituted with ethyl and multiple methyl groups, making it a highly branched molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 3,3,6,6-tetramethylcyclohex-1-ene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective alkylation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction and allow for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the compound into a saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene has various applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of highly branched cycloalkenes.
Biology: Its derivatives are used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its oxidation products may act as inhibitors or activators of certain enzymes, modulating metabolic activities.
Vergleich Mit ähnlichen Verbindungen
3,3,6,6-Tetramethylcyclohex-1-ene: Lacks the ethyl group, making it less branched.
1-Ethyl-3,3,6-trimethylcyclohex-1-ene: Similar structure but with one less methyl group.
Uniqueness: 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene stands out due to its high degree of branching, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in organic reactions.
Eigenschaften
CAS-Nummer |
61076-03-7 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1-ethyl-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-6-10-9-11(2,3)7-8-12(10,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
XLADFJUSXWDLMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(CCC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
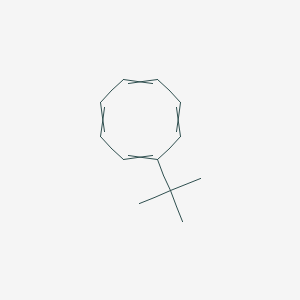
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
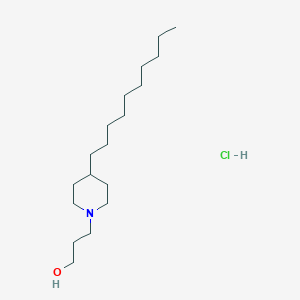
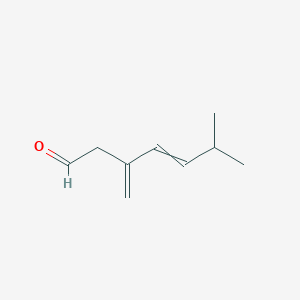
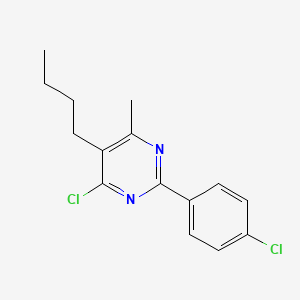

propanedioate](/img/structure/B14589763.png)
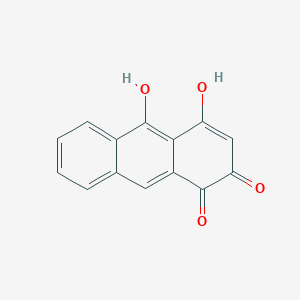

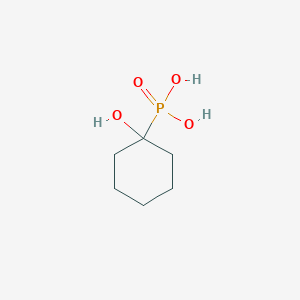
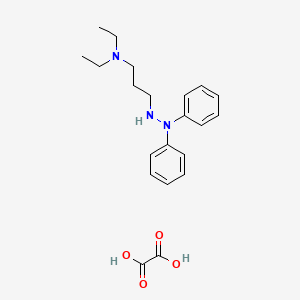
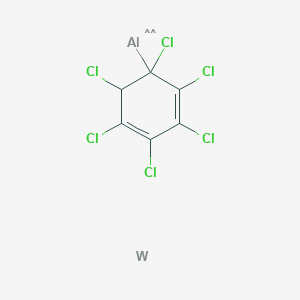
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
